molecular formula C9H11FN2O B8452351 (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine

Cat. No.: B8452351
M. Wt: 182.19 g/mol
InChI Key: FIPXKMHVWGCWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is a chemical compound that belongs to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a methanamine group attached to the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated aldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorinated benzoxazines on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the development of drugs targeting specific diseases. Its fluorinated structure may enhance the bioavailability and efficacy of the resulting pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The fluorine atom in its structure can enhance its binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Flumioxazin: A related compound with similar structural features, used as a herbicide.

    (8-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide: Another fluorinated benzoxazine derivative with distinct applications.

Uniqueness

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine

InChI

InChI=1S/C9H11FN2O/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,12H,4-5,11H2

InChI Key

FIPXKMHVWGCWLV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC=C2F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4b (0.75 g, 3.83 mmol) in anhydrous THF (20 mL) held at ambient temperature in an inert atmosphere, is added dropwise a solution of LiAlH4 in THF (13.4 mL, 13.4 mmol). When addition is completed, the mixture is heated to 60° C. for 11 h. The mixture obtained is cooled to 0° C. then an aqueous solution of hydrochloric acid (1N) is added slowly until a pH of 3 is reached. The mixture is concentrated under reduced pressure then the residue is made alkaline through the addition of an aqueous NaOH solution (1N). The mixture is extracted with ethyl acetate, the organic phase is washed with water then with salt water, dried over MgSO4 and concentrated under reduced pressure. The residue is purified by silica gel chromatography using a dichloromethane-methanol mixture (85:5) as eluting solvent. The title compound is obtained in oil form (1.1 g, 59%).
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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